molecular formula C17H11N3O4 B13150200 6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid

6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid

Cat. No.: B13150200
M. Wt: 321.29 g/mol
InChI Key: CVLIQUOEKPFRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid is a complex organic compound featuring a unique structure with three pyridine rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing transition states. The compound’s structure allows it to interact with specific molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid is unique due to its three interconnected pyridine rings and multiple carboxylic acid groups, which provide versatile coordination sites for metal ions. This structural complexity enhances its potential as a ligand in coordination chemistry and its applicability in various scientific fields .

Properties

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H11N3O4/c21-16(22)11-2-4-13(18-8-11)10-1-5-14(19-7-10)15-6-3-12(9-20-15)17(23)24/h1-9H,(H,21,22)(H,23,24)

InChI Key

CVLIQUOEKPFRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.